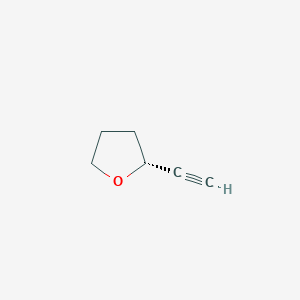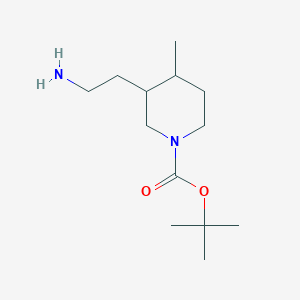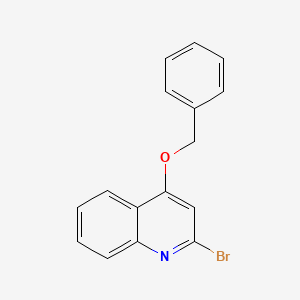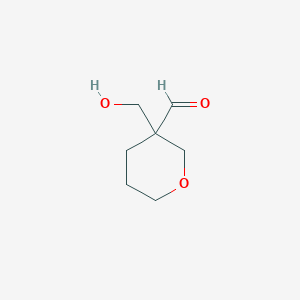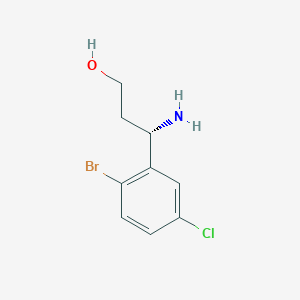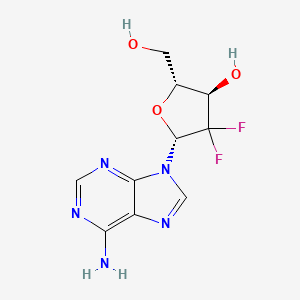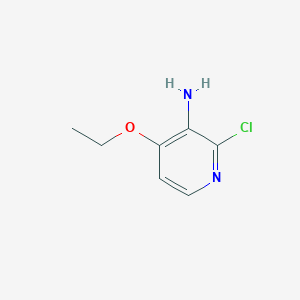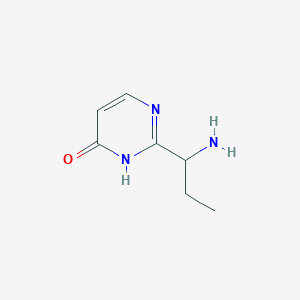
(3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL is a chemical compound that features a pyridine ring substituted with a fluorine atom and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and (S)-3-amino-1-propanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the amino group, followed by nucleophilic substitution to introduce the pyridine ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-(4-fluoro(3-pyridyl))propan-1-OL: Similar structure but with a different fluorine substitution pattern.
(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL: Chlorine substitution instead of fluorine.
(3S)-3-Amino-3-(6-methyl(3-pyridyl))propan-1-OL: Methyl substitution instead of fluorine.
Uniqueness
The uniqueness of (3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H11FN2O |
|---|---|
Poids moléculaire |
170.18 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(6-fluoropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11FN2O/c9-8-2-1-6(5-11-8)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m0/s1 |
Clé InChI |
SBVMSJYNKBOPDB-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=NC=C1[C@H](CCO)N)F |
SMILES canonique |
C1=CC(=NC=C1C(CCO)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)



